molecular formula C13H9ClN2 B1434875 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile CAS No. 23168-76-5

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile

Cat. No. B1434875
CAS RN: 23168-76-5
M. Wt: 228.67 g/mol
InChI Key: FFEUXMNEDHKIQU-UHFFFAOYSA-N
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Description

“2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound. It is the major metabolite of SC 15396 metabolized by the supernatant fraction of rat liver homogenate . SC 15396 is an antigastrin that inhibits gastric secretion .

Scientific Research Applications

Catalytic Asymmetric Synthesis

In a study by Hui‐Chao Ma et al. (2020), a homochiral covalent organic framework was used for the asymmetric synthesis of drug intermediates, including a derivative similar to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile. The method involved a photothermal conversion triggered thermally-driven reaction under visible-light irradiation, showcasing a green and efficient approach for synthesizing chiral drugs and drug intermediates.

Molecular Docking and Antimicrobial Activity

A study by E. M. Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity.

Spectroscopic and Structural Studies

Research by S. Sadeek et al. (2015) involved the reaction of a compound similar to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile with various metals. The study provided insights into the spectroscopic, structural, and thermal properties of the resulting complexes, along with their antibacterial activity.

Synthesis of Novel Compounds

In the research conducted by N. Khalifa et al. (2017), novel compounds structurally related to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile were synthesized. This study highlighted the importance of structural variation in the synthesis of new chemical entities.

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-3-1-2-12(16-13)8-9-15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEUXMNEDHKIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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